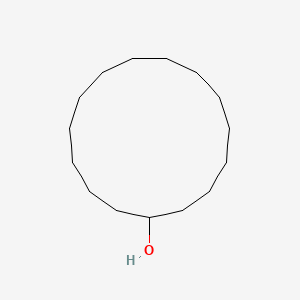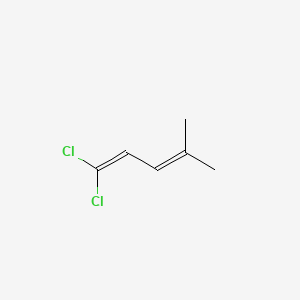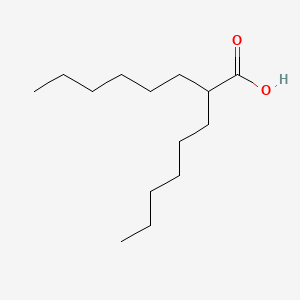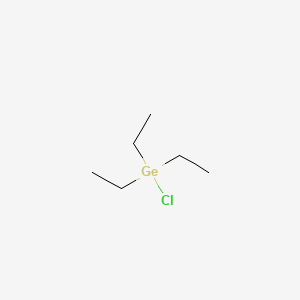
Triethylchlorogermane
Descripción general
Descripción
Triethylchlorogermane, also known as Triethylgermanium Chloride, is a chemical compound with the molecular formula C6H15ClGe . It is a colorless to almost colorless clear liquid .
Physical And Chemical Properties Analysis
Triethylchlorogermane is a liquid at 20 degrees Celsius . It has a boiling point of 176 °C, a specific gravity of 1.16 (20/20), and a refractive index of 1.46 . It should be stored under inert gas and conditions to avoid include moisture sensitivity .
Aplicaciones Científicas De Investigación
Semiconductor Manufacturing
Triethylgermanium chloride is used extensively in the manufacturing of semiconductors . It plays a crucial role in the production of transistors, which are fundamental components in virtually all modern electronic devices .
Solar Cells
In the field of renewable energy, Triethylgermanium chloride is used in the production of solar cells . Its unique properties contribute to the efficiency and effectiveness of these cells, making it a valuable component in the pursuit of sustainable energy solutions .
Optical Materials
Triethylgermanium chloride is also used in the creation of optical materials . These materials are essential in a wide range of applications, from eyewear to telecommunications and data storage .
Alloying Agent
This compound acts as an alloying agent . In metallurgy, alloying agents are used to enhance the properties of metals, improving characteristics such as strength, corrosion resistance, or ductility .
Phosphor in Fluorescent Lamps
Triethylgermanium chloride is used as a phosphor in fluorescent lamps . Phosphors are substances that exhibit the phenomenon of luminescence, which is light emission following the absorption of radiation .
Catalyst in Chemical Reactions
Lastly, Triethylgermanium chloride serves as a catalyst in various chemical reactions . As a catalyst, it speeds up reactions without being consumed, making it a valuable tool in many industrial processes .
Safety and Hazards
Triethylchlorogermane is classified as a flammable liquid and vapor . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Propiedades
IUPAC Name |
chloro(triethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKMPDNXOGQMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049382 | |
| Record name | Triethylgermanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylgermanium chloride | |
CAS RN |
994-28-5 | |
| Record name | Chlorotriethylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=994-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotriethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 994-28-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethylgermanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROTRIETHYLGERMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5C1118J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is triethylchlorogermane generated in the context of rhodium complexes, and what is its significance?
A1: [] The research indicates that triethylchlorogermane is not a starting material but rather a product generated through specific reactions involving rhodium-germanium complexes. For instance, when the complex (Ph3P)2Rh(H)Cl(GeEt3) reacts with hydrogen chloride (HCl), triethylchlorogermane (Et3GeCl) is formed. This suggests that triethylchlorogermane can be a leaving group in substitution reactions within the coordination sphere of rhodium complexes. This reactivity could be relevant for further synthetic transformations or for understanding the stability and reactivity of rhodium-germanium bonds.
Q2: Are there any insights into the potential applications or further reactions involving triethylchlorogermane based on this research?
A2: [] While the research doesn't delve into specific applications of triethylchlorogermane itself, its generation as a product in these reactions suggests potential avenues for further investigation. For example, the ability of triethylchlorogermane to dissociate from the rhodium complex could be leveraged for the synthesis of other organogermanium compounds or for the development of catalytic cycles mediated by rhodium-germanium complexes. Further research is needed to explore these possibilities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




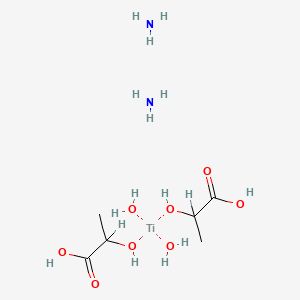
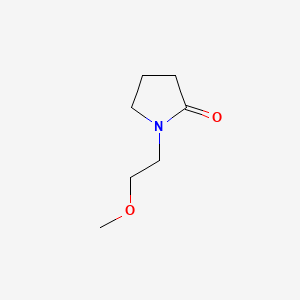

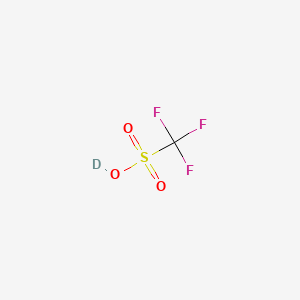

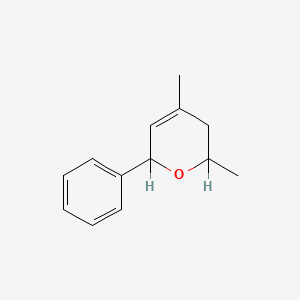
![1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol](/img/structure/B1583699.png)
![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)
